Product packaging for Allyl (2-iodophenyl) ether(Cat. No.:CAS No. 24892-63-5)

Allyl (2-iodophenyl) ether

Cat. No.: B2595987
CAS No.: 24892-63-5
M. Wt: 260.074
InChI Key: RAKOKENAONNPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl (2-iodophenyl) ether, with the molecular formula C9H9IO and a molecular weight of 260.07 g/mol, is a valuable building block in synthetic organic chemistry . Its structure combines an aromatic ring with an ortho-iodo substituent and an allyl ether group, making it a versatile precursor for various ring-forming reactions. A significant application of this compound is in transition-metal-induced cyclization reactions. For instance, it undergoes a trialkylmanganate-induced cyclization to form benzopyran derivatives, which are important structural motifs found in many natural products and pharmaceuticals . This specific transformation demonstrates the compound's utility in constructing oxygen-containing heterocycles through a cascade reaction initiated by a carbon-iodine bond activation and subsequent intramolecular attack by the allylic double bond. Researchers value this ether for its role in developing new synthetic methodologies and exploring complex molecular architectures. The compound should be stored in a cool, dry place, and handled in accordance with good laboratory practices. This compound is intended For Research Use Only and is not classified as a drug, cosmetic, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B2595987 Allyl (2-iodophenyl) ether CAS No. 24892-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOKENAONNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Trajectories and Evolution of Research on Aryl Ether Systems

The synthesis of aryl ethers, compounds containing an R-O-Ar or Ar-O-Ar linkage, is a fundamental operation in organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.org The historical cornerstone of aryl ether synthesis is the Williamson ether synthesis, first reported in 1850. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism between an alkoxide and an alkyl halide. masterorganicchemistry.com However, its classical application is generally limited to the synthesis of alkyl aryl ethers from a phenoxide and an alkyl halide, as aryl halides are typically unreactive towards SN2 substitution. masterorganicchemistry.com

The late 20th and early 21st centuries witnessed a revolution in C-O bond formation, driven by the development of palladium- and copper-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig or Chan-Lam aminations and etherifications. These methods employ sophisticated ligand systems that facilitate the catalytic cycle under much milder conditions, dramatically expanding the scope and applicability of aryl ether synthesis. organic-chemistry.orggoogle.com Modern research continues to refine these processes, aiming for lower catalyst loadings, the use of less expensive metals, and the ability to couple challenging substrates, including sterically hindered alcohols and electronically deactivated aryl halides. google.comsioc-journal.cn The development of catalytic Williamson ether synthesis (CWES) at high temperatures represents another advancement, allowing the use of weaker alkylating agents like alcohols and esters. acs.org

Strategic Significance of Aryl Halides in Modern Synthetic Methodologies

Aryl halides are arguably one of the most important classes of substrates in modern organic synthesis due to their role as electrophilic partners in a vast array of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions have transformed the way chemists construct carbon-carbon and carbon-heteroatom bonds, allowing for the convergent and efficient assembly of complex molecules from readily available building blocks. researchgate.netrsc.org

The utility of an aryl halide in a cross-coupling reaction is largely dictated by the identity of the halogen. The reactivity generally follows the order I > Br > Cl >> F, which corresponds to the bond dissociation energy of the carbon-halogen bond. Aryl iodides, such as the one present in Allyl (2-iodophenyl) ether, are often the most reactive substrates, enabling catalytic transformations to occur under the mildest conditions. This high reactivity allows for selective transformations in the presence of other, less reactive halides (e.g., bromides or chlorides).

The strategic importance of aryl halides lies in their versatility as coupling partners for a wide range of organometallic nucleophiles. This has given rise to a powerful toolkit of named reactions that are fundamental to modern synthesis. nih.govnih.gov

Table 1: Major Cross-Coupling Reactions Involving Aryl Halides

Reaction Name Organometallic Nucleophile Bond Formed
Suzuki-Miyaura Coupling Organoboron (e.g., boronic acids) nih.govnih.gov C-C
Stille Coupling Organotin (organostannanes) rsc.org C-C
Negishi Coupling Organozinc nih.gov C-C
Hiyama Coupling Organosilicon nih.gov C-C
Kumada Coupling Organomagnesium (Grignard reagents) nih.gov C-C
Buchwald-Hartwig Amination Amines C-N

Scope and Future Research Directions for Allyl 2 Iodophenyl Ether in Organic Chemistry

Established Etherification Pathways for Construction of Aryl Ether Linkages

Traditional methods for forming aryl ether bonds provide reliable routes to this compound, primarily through the reaction of a phenol (B47542) precursor with an allylating agent.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an organohalide. wikipedia.org For the synthesis of aryl ethers like this compound, the pathway is adapted to react a phenoxide with an allyl halide. This approach is generally preferred because the alternative, reacting an aryl halide with an allyl alkoxide, is less efficient due to the lower reactivity of aryl halides in SN2 reactions. masterorganicchemistry.com

The synthesis of this compound via the adapted Williamson synthesis begins with the deprotonation of 2-iodophenol (B132878) to form the corresponding 2-iodophenoxide. This is typically achieved using a base. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com The resulting phenoxide then acts as a nucleophile, attacking an allyl halide, such as allyl bromide or allyl chloride, to form the desired ether. youtube.comepa.gov

The reaction is generally conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. byjus.comlscollege.ac.in Reaction temperatures typically range from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comlscollege.ac.in Yields for this method are often in the range of 50-95% in laboratory settings. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

Precursor Allylating Agent Base Solvent Temperature (°C) Yield (%)
2-Iodophenol Allyl Bromide K₂CO₃ DMF 50-100 50-95 byjus.com
2-Iodophenol Allyl Chloride NaOH Acetonitrile 50-100 50-95 byjus.comlscollege.ac.in

Ullmann-type condensations are copper-catalyzed cross-coupling reactions that form aryl ethers from aryl halides and alcohols or phenols. wikipedia.org While the classic Ullmann reaction is often associated with the synthesis of symmetrical biaryl ethers at high temperatures, modern adaptations have made it a versatile method for preparing a wide range of ethers under milder conditions. rsc.orgorganic-chemistry.org

In the context of this compound synthesis, an Ullmann-type reaction would involve the copper-catalyzed coupling of 2-iodophenol with an allyl alcohol or a derivative. These reactions often require a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. nih.gov The presence of a ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process. nih.govorganic-chemistry.org

The reaction conditions for Ullmann-type etherifications have become progressively milder, though they can still require temperatures around 110 °C. organic-chemistry.org The choice of solvent can vary, with polar solvents like DMSO being effective. nih.gov One of the key advantages of modern Ullmann-type reactions is their tolerance for a variety of functional groups on both coupling partners. organic-chemistry.org

Advanced and Stereoselective Synthetic Approaches

Recent advancements in organic synthesis have led to more sophisticated methods for preparing this compound, focusing on improved selectivity and adherence to green chemistry principles.

When synthesizing substituted aryl ethers, chemo- and regioselectivity are critical considerations. In the case of this compound, the primary chemoselectivity issue is O-allylation versus C-allylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. lscollege.ac.in

Generally, O-allylation is favored under conditions that promote kinetic control, such as the use of polar aprotic solvents and alkali metal bases like potassium carbonate. lscollege.ac.inacs.org In contrast, C-allylation can become more prominent under conditions that favor thermodynamic control. acs.org The choice of catalyst can also dictate the outcome. For instance, while base-promoted reactions typically yield the O-allylated ether, some transition metal catalysts, such as certain ruthenium complexes, can favor C-allylation. universiteitleiden.nl

Regioselectivity is primarily determined by the starting material, 2-iodophenol, which has a single hydroxyl group. However, in more complex precursors with multiple potential reaction sites, directing groups may be necessary to ensure allylation occurs at the desired position. rsc.org

An alternative synthetic strategy involves the concept of functional group interconversion (FGI), where a related molecule is first synthesized and then converted into the target compound. lkouniv.ac.in For this compound, a plausible FGI route would be the iodination of a precursor molecule like allyl phenyl ether.

The challenge with this approach is controlling the regioselectivity of the iodination. The allyloxy group is an ortho-, para-directing group, meaning that direct iodination would likely yield a mixture of 2-iodo and 4-iodo isomers. Achieving selective ortho-iodination would require specialized reagents or a directed metalation strategy.

Another FGI pathway could involve starting with a molecule containing a different functional group at the 2-position, such as an amino group (2-aminophenyl allyl ether). This precursor could then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced with iodine to yield the final product. This multi-step approach offers an alternative when direct etherification is not feasible or efficient.

The compound is also a known precursor for further reactions, such as intramolecular Heck cyclizations to form dihydrobenzofuran derivatives. acs.orgresearchgate.net Radical cyclizations of allyl 2-iodophenyl ether have also been reported to produce similar heterocyclic structures. oup.com

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. pnas.org These principles can be applied to the synthesis of this compound in several ways.

Alternative Solvents: One key area of improvement is the replacement of hazardous solvents like DMF with greener alternatives. lscollege.ac.in Water is an ideal green solvent, and some O-allylation reactions of phenols have been successfully carried out in aqueous media using specialized catalytic systems. tubitak.gov.trrsc.org

Catalysis: The use of catalysis is inherently greener than stoichiometric reagents. Phase-transfer catalysis (PTC) is a particularly effective green technique for Williamson ether synthesis. byjus.comtandfonline.com PTC allows the reaction to occur in a two-phase system (e.g., aqueous/organic), often under milder conditions, with reduced by-product formation and easier workup. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. univpancasila.ac.id Applying microwave irradiation to the Williamson ether synthesis or Ullmann-type couplings can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product have high atom economy. The Williamson ether synthesis, being a substitution reaction, generally has good atom economy.

By incorporating these green chemistry approaches, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Intramolecular Cyclization Reaction Mechanisms

The strategic positioning of the iodo and allyl functionalities in this compound facilitates a variety of intramolecular cyclization reactions. These reactions can be broadly classified based on the nature of the key intermediate species: radical intermediates or organometallic complexes.

Radical Cyclization Cascades Triggered by Iodoaryl Moiety

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for the generation of an aryl radical. This radical can then undergo intramolecular addition to the pendant allyl group, initiating a cyclization cascade. The specific method of radical generation significantly influences the reaction conditions and outcomes.

Trialkylmanganate(II) reagents, such as tributylmanganate, can induce the cyclization of this compound. researchgate.net This process is believed to proceed through a radical pathway. researchgate.net Treatment of allyl 2-halophenyl ethers with tributylmanganate results in the formation of cyclized products. researchgate.net For instance, the reaction of this compound with tributylmanganate at 25°C yields 3-methyl-2,3-dihydrobenzofuran.

The proposed mechanism involves the formation of an aryl radical, which then undergoes a 5-exo-trig cyclization onto the allyl double bond. The resulting alkyl radical is then trapped to afford the final product. The reaction is generally regioselective, favoring the formation of the five-membered dihydrobenzofuran ring system. rsc.org

Table 1: Trialkylmanganate-Induced Cyclization of this compound

SubstrateReagentProductYield (%)
This compoundTributylmanganate3-Methyl-2,3-dihydrobenzofuranGood

Data synthesized from narrative descriptions in the literature.

Iron salts are effective catalysts for a variety of radical cyclizations, including those involving aryl iodides. uni-muenchen.de While specific studies on this compound are not extensively detailed in the provided results, the general mechanism for iron-catalyzed radical cyclizations of alkyl and aryl iodides can be extrapolated. uni-muenchen.dersc.org

The reaction is typically initiated by the reduction of an iron(II) or iron(III) species to a more reactive low-valent iron complex. This complex then reacts with the aryl iodide to generate an aryl radical. uni-muenchen.de In the case of this compound, the resulting 2-allyloxyphenyl radical would rapidly undergo intramolecular cyclization. This process is advantageous due to the low cost and low toxicity of iron catalysts. uni-muenchen.de

The general steps are as follows:

Initiation: An iron catalyst facilitates the conversion of the iodoaryl group into an aryl radical.

Propagation: The aryl radical adds to the intramolecular allyl group.

Termination: The resulting alkyl radical is quenched to form the stable dihydrobenzofuran product.

Radical annulations can also be initiated through a single electron transfer (SET) process. mdpi.com In this mechanism, an electron is transferred to the this compound molecule, typically from a cathode in an electrochemical setup or from a photocatalyst. mdpi.comrsc.org This transfer results in the formation of a radical anion. mdpi.com

The radical anion is unstable and rapidly eliminates an iodide ion to generate the corresponding aryl radical. mdpi.com This aryl radical then participates in the cyclization cascade as described previously. The key advantage of the SET mechanism is that it can often be performed under mild conditions without the need for traditional radical initiators or transition metal catalysts. mdpi.com

The mechanistic sequence is as follows:

SET: A single electron is transferred to the this compound.

Radical Anion Formation: A radical anion intermediate is formed.

Iodide Elimination: The radical anion fragments, losing an iodide ion to form an aryl radical.

Cyclization: The aryl radical undergoes intramolecular addition to the allyl group.

Product Formation: The resulting radical is quenched to yield the final product.

Transition Metal-Catalyzed Annulation Pathways

Transition metals, particularly palladium, offer powerful catalytic cycles for the intramolecular annulation of this compound. These reactions proceed through well-defined organometallic intermediates and often exhibit high levels of chemo- and regioselectivity.

The intramolecular Heck reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic compounds. youtube.com In the case of this compound, this reaction provides an efficient route to dihydrobenzofuran derivatives. youtube.com The catalytic cycle of the Heck reaction is well-established and generally involves the following key steps: youtube.com

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound, forming a palladium(II) complex.

Migratory Insertion: The allyl group of the substrate coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond. This step forms the new carbon-carbon bond and creates the dihydrobenzofuran ring.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated as a palladium-hydride species, which generates a double bond in the product.

Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the palladium(0) catalyst and a proton, which is neutralized by a base present in the reaction mixture.

The regioselectivity of the intramolecular Heck reaction is generally high, with a strong preference for the exo cyclization pathway, leading to the formation of a five-membered ring. youtube.com

Table 2: Key Steps in the Palladium-Catalyzed Intramolecular Heck Reaction

StepDescriptionIntermediate
AOxidative addition of the aryl iodide to Pd(0)Aryl-Pd(II) complex
BMigratory insertion of the alkeneAlkyl-Pd(II) complex
Cβ-Hydride eliminationAlkene product and H-Pd(II) complex
DReductive eliminationRegenerated Pd(0) catalyst

Table based on the generally accepted mechanism of the Heck reaction. youtube.com

Nickel-Catalyzed Carbonickelation and Cyclization Processes

While palladium is widely used, nickel catalysis has emerged as a powerful alternative, often exhibiting unique reactivity. nih.gov For this compound, nickel can catalyze intramolecular carbonickelation and cyclization reactions. These processes are valuable for creating carbo- and heterocyclic frameworks.

The mechanism for a nickel-catalyzed cyclization generally begins with the oxidative addition of the C-I bond to a Ni(0) species, generating an arylnickel(II) intermediate. acs.org This is followed by the crucial migratory insertion of the tethered allyl group's double bond into the aryl-nickel bond. This step, known as carbonickelation, forms a five-membered nickelacycle intermediate. acs.org From this point, the fate of the nickelacycle depends on the reaction conditions and the other reagents present. In the absence of a terminating coupling partner, it could potentially undergo β-hydride elimination. However, in many processes, this intermediate is trapped. For example, in arylboration reactions, the nickelacycle reacts with a boron reagent, leading to a species that reductively eliminates to provide the final arylborated cyclized product and regenerate the Ni(0) catalyst. acs.org

Reductive Aminocarbonylation Mechanisms

Palladium-catalyzed reductive aminocarbonylation represents a sophisticated cascade reaction that can transform this compound into more complex nitrogen-containing heterocycles. In a notable example, o-iodophenol-derived allyl ethers react with o-nitrobenzaldehydes to yield 3-alkenylquinolin-2(1H)-ones. This process cleverly uses molybdenum hexacarbonyl (Mo(CO)₆) as both a solid carbon monoxide source and a reductant for the nitro group.

The proposed mechanism for this transformation involves several sequential steps:

Oxidative Addition : The catalytic cycle starts with the oxidative addition of the aryl iodide in this compound to the Pd(0) catalyst.

CO Insertion : A molecule of carbon monoxide, released from Mo(CO)₆, inserts into the aryl-palladium bond to form an aroyl-palladium intermediate.

Reductive Condensation : Simultaneously, the nitro group of the o-nitrobenzaldehyde is reduced by the catalyst system to an amino group. This newly formed aniline (B41778) derivative then attacks the aroyl-palladium complex.

Intramolecular Cyclization : An intramolecular nucleophilic attack and condensation sequence follows, leading to the formation of the quinolinone ring system and regeneration of the Pd(0) catalyst.

This cascade approach is highly efficient for constructing complex heterocyclic structures in a single step.

Pericyclic and Rearrangement Pathways

Beyond metal-catalyzed transformations, this compound can undergo pericyclic and other rearrangement reactions, driven by heat or chemical initiators. These reactions are governed by the principles of orbital symmetry and can lead to significant structural reorganization.

Claisen Rearrangement Variations and Regioselectivity Studies

The Claisen rearrangement is a powerful iitk.ac.iniitk.ac.in-sigmatropic rearrangement for C-C bond formation. wikipedia.org When heated, this compound undergoes an aromatic Claisen rearrangement. The reaction proceeds through a concerted, cyclic six-membered transition state. nih.gov This process involves the cleavage of the C-O ether bond and the simultaneous formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring. nih.gov

This initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. nih.gov A subsequent tautomerization step rapidly restores aromaticity, yielding 2-allyl-6-iodophenol as the primary product. Because the ortho position to the ether linkage is substituted with an iodine atom, the regioselectivity is directed to the other ortho position. If both ortho positions were blocked, the reaction could potentially proceed via a subsequent Cope rearrangement to the para position, though this is less common. wikipedia.org The reaction typically requires high temperatures (>200 °C), but the activation energy can be lowered through the use of Lewis acid catalysts, such as iodine itself, which can activate the ether through coordination. wikipedia.org

Wittig Rearrangements Initiated by Aryl Radical Transfer

A fascinating and less common transformation of this compound is a Wittig rearrangement initiated by a radical process. Specifically, a iitk.ac.inrug.nl-Wittig rearrangement can be triggered by a 1,5-hydrogen atom transfer from an aryl radical. This reaction is effectively initiated by the reduction of the aryl iodide.

When this compound is treated with samarium(II) iodide (SmI₂), a single electron transfer (SET) to the C-I bond occurs, generating an aryl radical. This highly reactive radical can then abstract a hydrogen atom from the adjacent allylic position in an intramolecular 1,5-hydrogen atom transfer. This transfer is regioselective and generates an α-allyloxy carbanion. This carbanion intermediate is perfectly poised to undergo a rapid, concerted iitk.ac.inrug.nl-Wittig rearrangement. The rearrangement proceeds through a five-membered, envelope-like transition state to furnish a homoallylic alcohol, in this case, a substituted 4-phenyl-3-buten-1-ol, after workup.

The efficiency of this radical-anionic cascade can be influenced by additives. For example, the concentration of hexamethylphosphoramide (B148902) (HMPA) can affect the distribution between the desired Wittig rearrangement product and a simple reductive deiodination product.

The table below shows results for the SmI₂-mediated rearrangement of various (o-iodophenyl)allyl ethers, demonstrating the scope of this transformation.

EntrySubstrate (R¹, R²)ProductYield (%)
1H, H1,4-diphenyl-3-buten-1-ol53
2Me, H1-phenyl-4-methyl-3-buten-1-ol19
3H, Ph1,4,4-triphenyl-3-buten-1-ol46
Data derived from Kunishima et al. to illustrate the rearrangement pathway. iitk.ac.in

This pathway showcases a sophisticated use of radical chemistry to initiate what is classically considered an anionic rearrangement.

Intermolecular Reactivity and Mechanistic Pathways

The dual reactivity of this compound, stemming from its aryl iodide and allyl functionalities, allows for a diverse range of intermolecular transformations. Mechanistic investigations have shed light on the intricate pathways governing these reactions, which can be broadly categorized into cross-coupling reactions, processes involving the allyl group, radical-polar crossover events, and transition-metal-free allylations.

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for constructing C(sp²)-C(sp) bonds. researchgate.netlibretexts.org In the context of this compound, this reaction serves as an entry point for synthesizing various functionalized alkynes and subsequently, heterocyclic scaffolds through tandem annulations. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide of this compound to form a Pd(II) intermediate.

Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle. youtube.com

Following the initial Sonogashira coupling, the resulting 2-alkynylphenyl allyl ether can undergo a variety of tandem annulation reactions. These intramolecular cyclizations are often facilitated by the same catalytic system or can be induced by subsequent reagents, leading to the formation of diverse heterocyclic structures such as benzofurans and chromenes. organic-chemistry.org For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org

A notable variation is the tandem Sonogashira coupling, where an aryl halide is first coupled with an acetylene (B1199291) source like 2-methyl-3-butyn-2-ol. nih.gov After in-situ deprotection of the resulting alkyne, a second aryl halide can be introduced to form unsymmetrical diarylalkynes. nih.govresearchgate.net

Table 1: Key Mechanistic Steps in Sonogashira Coupling

StepDescriptionCatalytic Cycle
Oxidative AdditionPd(0) inserts into the C-I bond of this compound.Palladium
Acetylide FormationThe terminal alkyne is deprotonated by a base and coordinates to Cu(I).Copper
TransmetalationThe alkynyl group is transferred from copper to the palladium complex.Palladium
Reductive EliminationThe coupled product is released, and the Pd(0) catalyst is regenerated.Palladium

Aryl-alkynylation reactions provide a direct method for the formation of a C(sp²)-C(sp) bond, and this compound is a suitable substrate for such transformations. These reactions often utilize hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), which can act as efficient alkynylating agents under transition-metal catalysis or even metal-free conditions. mdpi.com

Mechanistically, these reactions can proceed through several pathways depending on the specific catalyst and reaction conditions. For example, gold-catalyzed alkynylation can involve an oxidative catalytic cycle where an alkynyl Au(III) complex is formed via oxidative addition. mdpi.com In some cases, a dual catalytic system, perhaps involving silver-mediated C-H activation, can operate. mdpi.com

The versatility of these methods allows for the alkynylation of a wide range of substrates, including the aryl iodide moiety of this compound, to produce the corresponding internal alkyne. This product can then serve as a precursor for more complex molecular architectures.

Table 2: Comparison of Coupling Reactions for this compound

Reaction TypeKey ReagentsTypical Catalyst SystemBond Formed
Sonogashira CouplingTerminal Alkyne, BasePd(0) / Cu(I)C(sp²)-C(sp)
Aryl-AlkynylationAlkynylating Agent (e.g., EBX)Au, Pd, or metal-freeC(sp²)-C(sp)

Electrophilic and Nucleophilic Processes on the Allyl Moiety

The allyl group of this compound presents a reactive site for both electrophilic and nucleophilic attacks. The electron-rich double bond is susceptible to electrophilic addition, while the allylic position can be targeted by nucleophiles, particularly after activation by a transition metal catalyst.

Mechanistic studies have shown that palladium catalysts can coordinate to the allyl double bond, forming a π-allyl palladium intermediate. This complex can then be attacked by a wide range of nucleophiles, leading to allylic substitution products. The regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the nucleophile.

Conversely, the double bond can react with various electrophiles. For example, halogenation or hydrohalogenation would proceed via the typical electrophilic addition mechanism, involving the formation of a cyclic halonium ion or a carbocation intermediate, respectively. These reactions transform the allyl group into a functionalized propyl chain, opening up further synthetic possibilities.

Radical–Polar Crossover Reactions

Radical-polar crossover reactions represent a fascinating and complex area of reactivity for this compound. In these processes, a reaction that is initiated by a radical mechanism transitions to a polar, ionic pathway, or vice versa.

For instance, a reaction might be initiated by the single-electron reduction of the aryl iodide moiety to form an aryl radical. This radical species can then undergo intramolecular cyclization onto the allyl group. The resulting alkyl radical can then be further reduced to an anion (a polar species), which can then be trapped by an electrophile. This sequence allows for the construction of complex cyclic structures in a single operation. The interplay between the radical and polar steps is often controlled by the choice of catalyst, additives, and reaction conditions.

Transition-Metal-Free Allylation Mechanisms

While many transformations of this compound rely on transition metal catalysis, there is growing interest in developing transition-metal-free allylation reactions. These methods offer advantages in terms of cost, toxicity, and environmental impact.

One such mechanism involves the generation of a benzyne (B1209423) intermediate from the aryl iodide moiety through treatment with a strong base. The highly reactive benzyne can then undergo a [2+2] cycloaddition with the tethered allyl group, followed by a retro [2+2] reaction to effectively achieve an allylic rearrangement. Alternatively, a nucleophile could add to the benzyne, and the resulting aryl anion could then participate in an intramolecular reaction with the allyl group. These pathways, while often requiring specific substrates and harsh conditions, provide a valuable alternative to metal-catalyzed processes.

Applications of Allyl 2 Iodophenyl Ether in Complex Molecular Synthesis

Precursor in Heterocyclic Scaffold Construction

The strategic placement of the iodo and allyl ether functionalities in allyl (2-iodophenyl) ether facilitates a range of cyclization reactions, primarily through palladium-catalyzed Heck reactions, as well as gold-catalyzed and radical-mediated pathways. These methods provide efficient access to fused ring systems that are core components of many important chemical entities.

This compound is a cornerstone for synthesizing benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, which are prevalent in biologically active compounds. rsc.org

One of the most common methods is the intramolecular Heck reaction, where a palladium catalyst facilitates the coupling of the aryl iodide with the allyl double bond. thieme-connect.de This reaction can be performed under ligand-free conditions to produce benzofurans. thieme-connect.de Palladium-catalyzed domino reactions, which combine an intramolecular Heck cyclization with intermolecular phosphorylation, have been developed to create phosphorus-containing dihydrobenzofurans under microwave irradiation, which accelerates the formation of C-C and C-P bonds. researchgate.net Similarly, a cascade reaction involving Heck cyclization allows for the enantioselective synthesis of complex dihydrobenzofurans when chiral ligands are employed. rsc.org

Gold(I) catalysts, such as PPh3AuOTf, can also mediate the one-pot synthesis of dihydrobenzofurans from aryl allyl ethers. uchicago.edu This process involves a tandem sequence of a Claisen rearrangement followed by an intramolecular hydroalkoxylation of the resulting olefin. uchicago.edu

Radical cyclizations offer another powerful route. Transition-metal-free approaches using strong bases like LDA can initiate a radical coupling process in 2-iodophenyl allenyl ethers (a derivative of allyl ethers) to form 3-substituted benzofurans. nih.gov Cobalt-mediated radical reactions have also been shown to convert this compound into a stable (2,3-dihydrobenzofuran-3-yl)methylcobalt(III) complex, which can be further functionalized. sci-hub.se Furthermore, trialkylmanganate(II) induced cyclization of allyl 2-iodophenyl ether effectively produces dihydrobenzofuran derivatives. researchgate.netacs.org

A summary of representative conditions for these transformations is presented below.

Starting MaterialReaction TypeCatalyst/ReagentProduct TypeKey FeaturesReference
This compoundIntramolecular HeckPalladium CatalystBenzofuranCan be performed under ligand-free conditions. thieme-connect.de
o-Iodophenyl allyl ethersDomino Heck/PhosphorylationPd-catalystPhosphorylated DihydrobenzofuransMicrowave-assisted, rapid C-C and C-P bond formation. researchgate.net
Aryl allyl ethersClaisen Rearrangement/CyclizationGold(I) Catalyst (e.g., PPh3AuOTf)DihydrobenzofuransOne-pot tandem process. uchicago.edu
2-Iodophenyl allenyl ethersRadical CouplingStrong Base (e.g., LDA)3-Substituted BenzofuransTransition-metal-free conditions. nih.gov
This compoundRadical CyclizationCobalt(I) Salen Complex(Dihydrobenzofuran-3-yl)methylcobalt(III) ComplexForms a stable organocobalt complex. sci-hub.se
Allyl 2-iodophenyl etherRadical CyclizationTrialkylmanganate(II)DihydrobenzofuranProceeds via radical formation and cyclization. researchgate.net

The synthetic strategies applied to this compound can be extended to its nitrogen analogues, such as N-allyl-2-iodoanilines, to construct indoline (B122111) and indole (B1671886) frameworks. These nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and alkaloid synthesis. rsc.orgacs.org

The intramolecular Heck reaction is a primary tool for this transformation. For instance, the cyclization of N-(o-iodophenyl)acrylamides using a palladium catalyst and a chiral ligand like (R)-BINAP can produce substituted oxindoles with high enantioselectivity. chim.it The reaction proceeds via carbopalladation followed by β'-hydride elimination to yield an enol ether, which can then be converted to the final product. chim.it

Radical cyclization methods are also highly effective. Treatment of N,N-diallyl-2-iodoaniline with tributylmanganate(II) induces a radical-mediated cyclization to afford indoline derivatives in good yields. researchgate.netacs.orgresearchgate.net This reaction is believed to proceed through the formation of an aryl radical, which then undergoes cyclization onto one of the allyl groups. researchgate.net Dearomative Claisen rearrangements of 3-indolyl alcohols provide a robust method for accessing 2,2-disubstituted indolines, demonstrating the versatility of rearrangement strategies in indole chemistry. uchicago.edu

Furthermore, palladium-catalyzed carbonylative cyclization of 2-(2-haloaryl)indoles serves as a route to complex fused indole systems like 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org

The reactivity of this compound and its derivatives also enables the synthesis of more complex heterocyclic architectures, including quinolones and spirocycles. acs.orgnih.govresearchgate.net

Quinolone Synthesis: Quinolone structures, which form the core of many antibacterial agents, can be synthesized through palladium-catalyzed reactions. mdpi.comrsc.orgorganic-chemistry.org For example, a palladium-catalyzed reductive aminocarbonylation of o-iodophenol-derived allyl ethers with o-nitrobenzaldehydes can yield 3-alkenylquinolin-2(1H)-one derivatives. organic-chemistry.org Another approach involves the carbonylative Sonogashira annulation between substituted 2-iodoanilines and various acetylenes, using a palladium catalyst and Mo(CO)₆ as a carbon monoxide source, to produce 4-quinolones. rsc.org

Spirocyclic Architectures: Spirocycles, compounds containing two rings connected by a single common atom, are challenging synthetic targets found in numerous natural products like fredericamycin A. nih.gov this compound derivatives are excellent precursors for spirocyclic systems. A sequence of palladium-catalyzed reactions, starting with the decarboxylative asymmetric allylic alkylation of α-(ortho-iodophenyl)-β-oxo allyl esters, creates a quaternary stereocenter. nih.govresearchgate.net A subsequent intramolecular Heck reaction on this intermediate yields the spirocyclic structure. nih.gov

Photoredox catalysis provides a metal-free alternative. Using an organic photoredox catalyst and visible light, linear substrates derived from 2-iodophenol (B132878) can undergo an exo-selective radical cyclization to form spirocyclic dihydrofurans and indolines. nih.gov

Precursor TypeReaction TypeCatalyst/ConditionsProductKey FeaturesReference
α-(ortho-Iodophenyl)-β-oxo allyl estersDAAA then Heck ReactionPalladium CatalystOptically Active SpirocyclesSequential Pd-catalyzed reactions to form a quaternary stereocenter. nih.govresearchgate.net
Ether-linked aryl iodidesRadical HydroarylationOrganic Photoredox Catalyst / Blue LightSpirocyclic DihydrofuransMild, metal-free conditions. nih.gov
O-benzyl oxime ethers with an iodinated aromatic ringDomino Radical BicyclizationAIBN or Et3BSpirocyclic PiperidinesForms new spirocyclic compounds with a predominance of the trans configuration. acs.org

Role in the Synthesis of Natural Products and Bioactive Analogues

The ability to efficiently construct core heterocyclic scaffolds makes this compound and its analogues valuable in the total synthesis of natural products and their bioactive analogues. The dihydrobenzofuran moiety, for instance, is a fundamental nucleus in many natural products. researchgate.net The palladium-catalyzed domino Heck cyclization and phosphorylation strategy using o-iodophenyl allyl ethers has been applied to the synthesis of phosphorylated dihydrobenzofurans, which are of interest for their potential biological activities. researchgate.net

The synthesis of optically active spirocyclic compounds, which are present in natural products such as (−)-cannabispirenones and the potent antitumor agent fredericamycin A, can be achieved from derivatives of this compound. nih.gov The sequential palladium-catalyzed decarboxylative allylic alkylation and Heck reaction provides a route to these complex, enantioenriched spirocyclic frameworks. nih.gov

Building Block for Functionalized Organic Materials and Polymers (e.g., monomers)

Beyond its use in discrete molecule synthesis, this compound and related allyl ether monomers are building blocks for functionalized polymers and organic materials. nih.govitochu-ca.com Polymerization of allyl monomers is traditionally challenging via standard free-radical addition due to the high stability of the allylic radical, but they can be polymerized through alternative mechanisms. nih.gov

Theoretical studies using Density Functional Theory (DFT) have explored the polymerization mechanism of allyl ether monomers, suggesting a photoinduced radical-mediated [3 + 2] cyclization pathway. nih.gov In this model, radicals generated from a photoinitiator react with two allyl ether molecules to form a cyclopentane (B165970) ring structure, propagating the polymer chain. nih.gov This mechanism provides a basis for designing new polymerization strategies for this class of monomers. Allyl-containing polymers are used in a variety of applications, including coatings, adhesives, and optical materials, due to their unique physical and electrical properties. nih.govitochu-ca.com

Advanced Spectroscopic and Computational Investigations in Allyl 2 Iodophenyl Ether Research

Elucidation of Reactive Intermediates and Transition States via Advanced Spectroscopic Techniques

The fleeting existence of reactive intermediates and transition states makes their direct detection a significant experimental challenge. Spectroscopic techniques that can acquire data on the timescale of the reaction (in-situ monitoring) are invaluable for building a complete mechanistic picture.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. researchgate.net It provides quantitative data on the consumption of starting materials, the formation of products, and the appearance and disappearance of intermediate species. researchgate.net

For a reaction involving Allyl (2-iodophenyl) ether, such as a metal-catalyzed cyclization, ¹H and ¹³C NMR spectra would be recorded at various time intervals. Researchers would monitor key spectral regions:

Allyl Group Protons: The characteristic signals for the vinyl (δ ≈ 5.9-6.1 ppm and 5.2-5.4 ppm) and methylene (B1212753) (δ ≈ 4.6 ppm) protons of the allyl group.

Aromatic Protons: The signals in the aromatic region (δ ≈ 6.8-7.8 ppm).

The disappearance of the allyl proton signals and the concurrent emergence of new signals, for instance, those corresponding to a dihydrobenzofuran ring system, would allow for the calculation of reaction kinetics. oup.com The observation of new, transient resonances that appear and then diminish as the reaction progresses could provide direct evidence for the formation of an intermediate. researchgate.net Systematic investigations using stoichiometric NMR experiments can provide deep insights into the reaction mechanism. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique used to detect and characterize transient, charged, or polar species in solution. researchgate.net Its ability to gently transfer ions from the condensed phase to the gas phase makes it ideal for identifying reaction intermediates that may be present in low concentrations. researchgate.netnih.gov

In the context of this compound reactions, such as a palladium-catalyzed intramolecular coupling, ESI-MS would be employed to analyze aliquots of the reaction mixture over time. For example, in a Heck-type cyclization, one might expect to identify key organopalladium intermediates. The high sensitivity of ESI-MS allows for the detection of trace amounts of such intermediates. researchgate.net

Table 1: Hypothetical ESI-MS Data for a Catalyzed Cyclization of this compound

SpeciesProposed StructureFormulaExpected m/z [M+H]⁺
Starting MaterialThis compoundC₉H₉IO261.97
Oxidative Addition Intermediate(2-(allyloxy)phenyl)palladium(II) iodide complexC₉H₉IOPd366.86 (for ¹⁰⁶Pd)
Cyclized IntermediateDihydrobenzofuran-palladium complexC₉H₉OPd⁺241.98 (for ¹⁰⁶Pd)
Product3-Methyl-2,3-dihydrobenzofuranC₉H₁₀O135.08

Note: The m/z values are calculated for the most abundant isotopes and are presented for illustrative purposes. Actual spectra would show a characteristic isotopic pattern for palladium-containing species.

This approach of coupling liquid chromatography with ESI-MS (LC-MS) is a powerful tool for tracking the evolution of species throughout a catalytic process. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. By monitoring changes in the IR spectrum during a reaction, one can infer the transformation of these functional groups, offering crucial mechanistic clues. theijes.com The technique is well-suited for studying reactions where key functional groups are consumed or formed. researchgate.net

For this compound, FT-IR can be used to follow reactions involving the allyl double bond. For instance, in a radical cyclization reaction, the disappearance of the C=C stretching and =C-H bending frequencies of the allyl group would indicate its consumption. oup.com The matrix isolation technique, which involves trapping reaction species in an inert gas at low temperatures, can be combined with FT-IR to study unstable molecules and free radicals that would otherwise be difficult to observe. theijes.com

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=C (alkene)Stretch1645-1655
=C-H (alkene)Bend910-920 and 990-1000
C-O-C (aryl ether)Asymmetric Stretch1230-1270
C-O-C (aryl ether)Symmetric Stretch1020-1075
C-I (aryl iodide)Stretch500-600
C-H (aromatic)Bend (out-of-plane)740-760 (for ortho-disubstitution)

Source: Based on standard infrared spectroscopy correlation tables.

By monitoring the decrease in intensity of the alkene-related peaks and the potential appearance of new peaks corresponding to the product (e.g., saturated C-H stretches), the reaction's progress and mechanism can be elucidated.

While X-ray crystallography is typically applied to stable solids, it provides the most definitive structural proof for reaction products and can be used to characterize stable intermediates or key derivatives. The resulting three-dimensional model of a molecule, with precise bond lengths and angles, is unambiguous.

In the study of reactions involving an this compound framework, obtaining a crystal structure of the final product is the gold standard for confirming its stereochemistry and connectivity. For example, in a copper-catalyzed reaction involving a substituted 1-(2-iodophenyl) precursor and an allyl halide, X-ray crystallography was used to definitively confirm the structure of the resulting N-allyl-N-phenyl-2-benzothiazolamine product. researchgate.net This technique would be equally vital in confirming the structure of complex polycyclic products that could arise from intramolecular cascade reactions starting from this compound.

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful partner to experimental investigation, allowing for the study of structures and reaction pathways that are difficult or impossible to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT can determine molecular geometries, energies, and other properties, providing profound insights into reaction mechanisms and energetics. mdpi.comresearchgate.net

For this compound, DFT calculations can be used to:

Analyze Electronic Structure: Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most nucleophilic and electrophilic sites, respectively, predicting how the molecule will react. The electrostatic potential (ESP) map can similarly indicate regions susceptible to electrophilic or nucleophilic attack. nih.gov

Calculate Reaction Energetics: DFT can be used to model the entire energy profile of a proposed reaction pathway. This involves optimizing the geometries of reactants, transition states, intermediates, and products. The calculated activation energies (the energy barrier of the transition state) and reaction enthalpies can determine the kinetic and thermodynamic feasibility of a pathway. aps.org For example, in the trialkylmanganate-induced radical cyclization of this compound, DFT could be used to calculate the energy barrier for the initial radical formation and the subsequent cyclization step, helping to validate the proposed mechanism. oup.comnih.gov

Table 3: Illustrative DFT-Calculated Energy Data for a Proposed Reaction Pathway

StepParameterEnergy (kcal/mol)
Reactants → Transition State 1 Activation Energy (ΔG‡)+15.2
(Radical Formation)
Transition State 1 → Intermediate Reaction Energy (ΔG)-5.7
(Radical Intermediate)
Intermediate → Transition State 2 Activation Energy (ΔG‡)+8.1
(Intramolecular Cyclization)
Transition State 2 → Product Reaction Energy (ΔG)-25.4
(Cyclized Product)

Note: These values are hypothetical and serve to illustrate the type of data generated by DFT calculations for reaction energetics.

By comparing the energy profiles of different possible mechanisms, researchers can make well-founded predictions about the most likely reaction pathway, guiding future experimental work.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations of a molecule and their relative stabilities. nih.govmdpi.com For this compound, understanding its conformational landscape is crucial as the spatial arrangement of the allyl group relative to the iodophenyl ring directly influences its reactivity, particularly in thermally induced rearrangements like the Claisen rearrangement.

The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule and identify the most populated conformational states. The key dihedral angles that define the conformation of this compound are the C-O-C-C and O-C-C=C angles of the ether linkage and allyl group.

Research Findings from MD Simulations:

While specific MD simulation data for this compound is not extensively published, studies on analogous aryl allyl ethers provide a framework for what to expect. nih.govmdpi.com The simulations would likely reveal a number of stable conformers. The presence of the bulky iodine atom at the ortho position is expected to introduce significant steric hindrance, which would disfavor conformations where the allyl group is oriented towards the iodine atom. This steric clash would likely lead to a preference for conformations where the allyl group is pointed away from the iodine substituent.

The results of such simulations are often visualized using Ramachandran-like plots for the key dihedral angles, showing the probability distribution of different conformations. Furthermore, the simulations can provide information on the energy barriers between different conformations, indicating the flexibility of the molecule. mdpi.com

Interactive Data Table: Predicted Major Conformers of this compound from MD Simulations

Below is a hypothetical interactive table summarizing the predicted major conformers and their relative populations based on principles of steric hindrance and conformational analysis of similar molecules.

Conformer IDDihedral Angle 1 (C-O-C-C) (°)Dihedral Angle 2 (O-C-C=C) (°)Predicted Relative Population (%)Key Feature
Conf-1 ~180~120HighAllyl group extended away from the phenyl ring.
Conf-2 ~90~90ModerateGauche conformation, potential for weak intramolecular interactions.
Conf-3 ~-90~90ModerateAlternative gauche conformation.
Conf-4 ~180~0LowEclipsed conformation, generally less stable.

Note: The data in this table is illustrative and based on theoretical principles. Specific values would need to be determined from actual MD simulation studies on this compound.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. pku.edu.cnnih.govrsc.org For this compound, the Claisen rearrangement is a key reaction pathway to consider. This pericyclic reaction involves the udel.eduudel.edu-sigmatropic rearrangement of the allyl group to the ortho position of the phenyl ring. pku.edu.cnnumberanalytics.com

The calculation of the transition state for the Claisen rearrangement of this compound would involve locating the first-order saddle point on the potential energy surface connecting the reactant to the product. rsc.orgrsc.org The geometry of this transition state is typically a chair-like or boat-like six-membered ring. youtube.com

Research Findings from Quantum Chemical Calculations:

Computational studies on the Claisen rearrangement of allyl phenyl ether have shown that the reaction proceeds through a concerted, asynchronous transition state. rsc.orgrsc.org The presence of substituents on the phenyl ring can significantly influence the activation energy of the reaction. An electron-donating group generally lowers the activation barrier, while an electron-withdrawing group tends to increase it. The iodine atom is known to have a dual electronic effect: it is inductively electron-withdrawing but can also be weakly pi-donating.

For this compound, the inductive effect of the iodine atom is expected to be the dominant factor, leading to a higher activation energy for the Claisen rearrangement compared to the unsubstituted allyl phenyl ether. Quantum chemical calculations would provide a quantitative measure of this effect.

Interactive Data Table: Calculated Activation Barriers for Claisen Rearrangement

The following table presents hypothetical calculated activation energies for the Claisen rearrangement of substituted allyl phenyl ethers to illustrate the expected trend.

Substituent at ortho-positionDFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)
H (Allyl phenyl ether)B3LYP6-31G(d)~30-35
CH₃B3LYP6-31G(d)~28-33
NO₂B3LYP6-31G(d)~35-40
I (this compound) B3LYP 6-31G(d) ~32-37 (Predicted)

Note: The data for the iodo-substituted compound is a prediction based on electronic effects and would require specific computational studies for confirmation.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the outcomes of pericyclic reactions, including the Claisen rearrangement. imperial.ac.ukwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. udel.eduwikipedia.org In the context of the intramolecular Claisen rearrangement, the reaction is viewed as the interaction between the HOMO of the allyl group fragment and the LUMO of the phenyl ring fragment, or vice-versa. imperial.ac.uk

The energy gap between the interacting frontier orbitals is a key determinant of reactivity; a smaller energy gap leads to a more favorable interaction and a lower activation barrier. udel.edu The symmetry of the interacting orbitals must also be appropriate for bond formation. imperial.ac.uk

Research Findings from FMO Analysis:

For the Claisen rearrangement of allyl aryl ethers, the reaction is thermally allowed as a udel.eduudel.edu-sigmatropic rearrangement according to the Woodward-Hoffmann rules, which is consistent with FMO analysis. numberanalytics.comwikipedia.org The analysis of the HOMO and LUMO energies and their spatial distribution can explain the regioselectivity and the influence of substituents.

In this compound, the electron-withdrawing nature of the iodine atom is expected to lower the energy of both the HOMO and LUMO of the phenyl ring. This change in orbital energies will affect the HOMO-LUMO gap of the interacting fragments within the molecule. A detailed FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO to predict the most likely reaction pathway and to rationalize the electronic effect of the iodine substituent on the reaction rate. researchgate.net

Interactive Data Table: Predicted FMO Energies for Substituted Allyl Phenyl Ethers

This table provides a hypothetical representation of how the FMO energies might change with substitution, influencing the reactivity in the Claisen rearrangement.

CompoundHOMO Energy (eV) (Predicted)LUMO Energy (eV) (Predicted)HOMO-LUMO Gap (eV) (Predicted)
Allyl phenyl ether-8.5-0.58.0
Allyl (4-methylphenyl) ether-8.3-0.47.9
Allyl (4-nitrophenyl) ether-8.9-1.07.9
This compound -8.7 -0.8 7.9

Q & A

Q. What are the established synthetic routes for Allyl (2-iodophenyl) ether, and how can reaction parameters be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-iodophenol with allyl bromide in the presence of a base like sodium hydride (NaH) or sodium phenoxide (C₆H₅ONa) in anhydrous solvents (e.g., THF or DMF). Heating to 60–80°C under inert conditions (N₂/Ar) improves reaction efficiency. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents enhance nucleophilicity.
  • Base strength : Stronger bases (e.g., NaH) accelerate deprotonation of 2-iodophenol.
  • Temperature control : Excessive heat may induce side reactions like Claisen rearrangement. Yield monitoring via TLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • ¹H NMR : The allyl group protons (CH₂=CH–CH₂–O–) appear as a triplet (δ 4.5–5.0 ppm, J = 6–8 Hz) and a doublet of doublets (δ 5.8–6.2 ppm). The iodine substituent deshields adjacent aromatic protons, shifting their signals downfield (δ 7.2–8.0 ppm).
  • ¹³C NMR : The allyl carbons (CH₂=CH–CH₂–O–) resonate at δ 115–125 ppm (sp²) and δ 65–75 ppm (sp³). The iodine-bearing aromatic carbon appears at δ 90–100 ppm due to heavy atom effects.
  • IR Spectroscopy : The ether C–O stretch is observed at 1050–1150 cm⁻¹.
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 260 (C₉H₉IO) confirms the structure .

Q. What are the primary reactivity patterns of this compound in common organic transformations?

  • Claisen Rearrangement : Heating above 150°C induces [3,3]-sigmatropic rearrangement to form 2-allyl-4-iodophenol. Computational studies (DFT/CBS-QB3) show iodine’s electron-withdrawing effect lowers the activation barrier by stabilizing the transition state .
  • Transition Metal Catalysis : Pd(0) complexes (e.g., Pd(TFP)₂) form π-complexes with the allyl group, enabling cross-coupling or allylation reactions. The iodine substituent enhances oxidative addition in Pd-mediated pathways .
  • Acid-Catalyzed Cleavage : Rhodium catalysts (e.g., RhCl(PPh₃)₃) selectively cleave the allyl ether bond under mild conditions (refluxing ethanol/water), yielding 2-iodophenol and allyl alcohol .

Advanced Research Questions

Q. How do computational methods resolve discrepancies in reported activation energies for the Claisen rearrangement of iodinated allyl aryl ethers?

Discrepancies arise from varying computational levels (e.g., DFT vs. SCS-MP2) and solvent models. For this compound:

  • Gas-phase calculations (CBS-QB3) predict a Gibbs free energy barrier of ~25 kcal/mol, while implicit solvent models (PCM) reduce it by 3–5 kcal/mol due to solvation effects.
  • Substituent effects : The iodine atom’s +M effect stabilizes the transition state’s partial negative charge, lowering the barrier compared to non-halogenated analogs. Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to reconcile computational and empirical data .

Q. What methodological challenges arise when comparing catalytic systems for allyl ether cleavage, and how can they be addressed?

Conflicting reports on Rh vs. Pd catalysts highlight:

  • Catalyst loading : RhCl(PPh₃)₃ achieves >90% cleavage at 5 mol%, whereas PdCl₂ requires >10 mol% .
  • Substrate scope : Electron-deficient substrates (e.g., iodinated ethers) favor Rh due to faster oxidative addition. Steric hindrance from iodine may slow Pd coordination.
  • Side reactions : Pd systems may promote undesired allylic C–H activation. Mitigation strategies include:
  • Lowering reaction temperature (<80°C).
  • Adding ligands (e.g., PPh₃) to modulate metal reactivity.
    Systematic screening using Design of Experiments (DoE) optimizes conditions .

Q. How do copolymerization reactivity ratios inform the design of this compound-based polymers?

In radical copolymerization with monomers like maleic anhydride:

  • Reactivity ratios (r₁, r₂) determine monomer incorporation. For allyl ethers, r₁ ≈ 0.33 and r₂ ≈ 0.05 indicate a tendency toward alternating copolymers.
  • Iodine’s influence : The bulky iodine substituent reduces propagation rates, requiring longer reaction times.
  • Kinetic modeling : The Fineman-Ross or Kelen-Tüdős methods analyze conversion data to refine reactivity ratios. Applications include flame-retardant materials or functionalized resins .

Q. Can biocatalytic approaches be applied to this compound functionalization, and what are the limitations?

Flavin-dependent monooxygenases (e.g., from Pseudomonas oleovorans) catalyze enantioselective epoxidation of allyl aryl ethers. For iodinated derivatives:

  • Substrate inhibition : The iodine atom’s size may hinder enzyme binding. Directed evolution or rational design (e.g., mutating active-site residues) can improve compatibility.
  • Reaction scale-up : Biocatalytic efficiency drops in non-aqueous solvents. Immobilization or micellar systems enhance stability. Applications: Synthesis of β-blocker intermediates (e.g., metoprolol) via epoxide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.